![molecular formula C12H14Br2N2O3 B14888550 tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[3,2-b][1,4]oxazine core, which is a fused ring system containing nitrogen and oxygen atoms. The compound is further substituted with tert-butyl, dibromo, and carboxylate groups, making it a molecule of interest in various fields of chemical research.
Métodos De Preparación
The synthesis of tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[3,2-b][1,4]oxazine core, followed by the introduction of bromine atoms and the tert-butyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the carboxylate group into other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-bromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate: This compound has a similar core structure but with only one bromine atom.
tert-Butyl 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate: This compound features a different substitution pattern on the oxazine ring. The uniqueness of tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14Br2N2O3 |
|---|---|
Peso molecular |
394.06 g/mol |
Nombre IUPAC |
tert-butyl 6,8-dibromo-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C12H14Br2N2O3/c1-12(2,3)19-11(17)16-4-5-18-9-7(13)6-8(14)15-10(9)16/h6H,4-5H2,1-3H3 |
Clave InChI |
JCWYAPXRNFJKAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC2=C1N=C(C=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


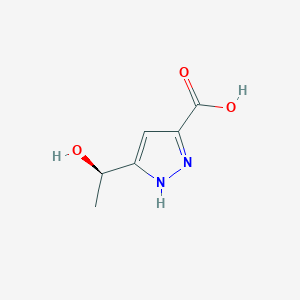

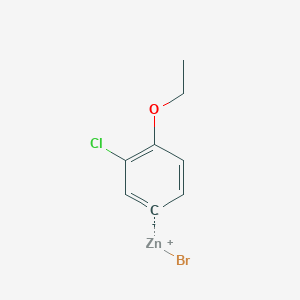
![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)

![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)

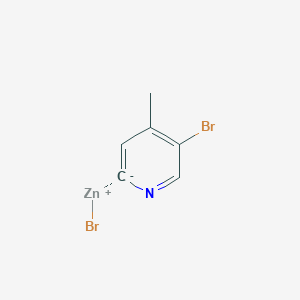
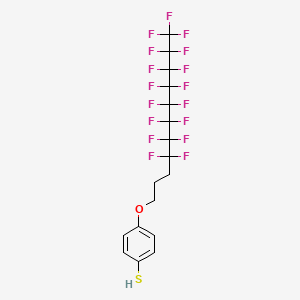
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
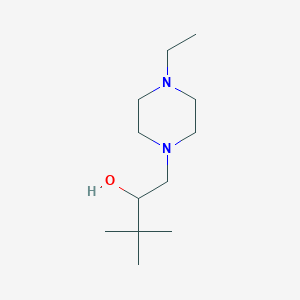
![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
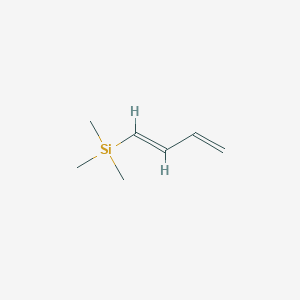
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
